4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside
CAS No.: 77640-21-2
Cat. No.: VC0015819
Molecular Formula: C18H25NO12
Molecular Weight: 447.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77640-21-2 |
|---|---|
| Molecular Formula | C18H25NO12 |
| Molecular Weight | 447.393 |
| IUPAC Name | (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |
| Standard InChI Key | FMNXEBSKDAQHBI-PRQUWTJASA-N |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Introduction
Chemical Structure and Identification
4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside is identified by the CAS Registry Number 77640-21-2. It is a complex glycoside consisting of a 4-nitrophenyl group attached to a disaccharide composed of fucose and galactose units .
Molecular Properties
The compound possesses the following key molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO12 |
| Molecular Weight | 447.393 g/mol |
| IUPAC Name | (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| InChI | InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)N+[O-])CO)O)O)O)O)O |
| Storage Temperature | -20°C (recommended) |
The structure consists of a β-D-galactopyranoside core with a 4-nitrophenyl group at the anomeric position and a β-L-fucopyranosyl unit attached at the 2-position of the galactose ring . This particular arrangement is crucial for its function as a substrate for specific glycosidases.
Synthesis and Preparation
The synthesis of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside involves complex carbohydrate chemistry, requiring multiple steps to achieve the desired stereochemistry and linkages between the sugar moieties.
Synthetic Approach
The typical synthesis pathway includes:
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Protection of hydroxyl groups on the galactose and fucose starting materials
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Selective glycosylation to form the β-1,2 linkage between the fucose and galactose units
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Attachment of the 4-nitrophenyl group at the anomeric position of galactose
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Careful deprotection of the hydroxyl groups to yield the final product
This multi-step process requires precise control of reaction conditions to ensure the correct stereochemistry at all glycosidic linkages. The β-configuration at the anomeric centers is particularly important for the compound's biological activity and specificity as an enzyme substrate.
Applications in Biochemical Assays
4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside serves as a high-quality chromogenic substrate specifically designed for enzyme activity detection, particularly α-fucosidases .
Principle of Detection
The compound functions based on the following principle:
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α-Fucosidases catalyze the hydrolysis of the glycosidic bond between the fucose and galactose moieties
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This hydrolysis releases 4-nitrophenol, which exhibits a distinct yellow color in alkaline conditions
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The released 4-nitrophenol can be quantitatively measured by spectrophotometry at a specific wavelength
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The intensity of the color is directly proportional to enzyme activity
This colorimetric detection method allows for convenient comparative analysis and identification of enzyme levels in various samples, making it valuable for research and diagnostic applications .
Specificity for α-Fucosidases
The compound's structure makes it particularly suitable for assaying α-fucosidases. These enzymes recognize and cleave the α-L-fucosidic linkages, with specificity determined by the arrangement of hydroxyl groups in the fucose unit and the nature of the linkage to the galactose unit .
Research Applications
4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has been utilized in various research contexts, particularly in studies involving glycosidases and carbohydrate metabolism.
Enzyme Structure-Function Studies
The compound has been employed in research investigating the catalytic mechanisms of glycosidases. For instance, it was utilized in studies comparing hydrolysis and transglycosylation reactions catalyzed by various enzymes, including those from thermophilic organisms like Thermus thermophilus .
QM/MM Calculations of Enzyme Reactions
Researchers have used quantum mechanics/molecular mechanics (QM/MM) calculations to study the detailed mechanism of glycosylation, hydrolysis, and transglycosylation steps with this compound as a substrate. These computational approaches have provided insights into the energy profiles of these reactions and the role of specific residues in the enzyme active site .
In one study, the energy profile of the first step of hydrolysis was predicted by QM/MM calculations for related fucosylated compounds, advancing our understanding of the catalytic mechanisms of these enzymes .
Biological Significance
The significance of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside extends beyond its use as a laboratory tool, reflecting the importance of fucosylated compounds in biological systems.
Relevance to Fucose Metabolism
Fucosylated compounds are abundantly present in nature and are associated with many biological processes. α-L-fucosidases, which act on substrates like 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside, play roles in various physiological and pathological conditions .
Applications in Disease Research
The ability to measure α-fucosidase activity using this compound aids in researching diseases where these enzymes play significant roles, including:
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Cancer - altered fucosylation patterns are observed in various malignancies
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Lysosomal storage disorders - deficiencies in α-fucosidase lead to fucosidosis
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Inflammatory conditions - where changes in glycan structures may contribute to pathology
Comparison with Related Compounds
To better understand the specificity and applications of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside, it's useful to compare it with related chromogenic substrates.
| Compound | Structure | Primary Application | Detection Method |
|---|---|---|---|
| 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside | Fucose-β(1→2)-Galactose-β-pNP | α-Fucosidase assay | Colorimetric |
| 4-Nitrophenyl β-D-galactopyranoside | Galactose-β-pNP | β-Galactosidase assay | Colorimetric |
| 4-Nitrophenyl α-L-fucopyranoside | Fucose-α-pNP | α-Fucosidase assay (different specificity) | Colorimetric |
These structural variations allow for specific targeting of different glycosidases, enabling researchers to selectively measure the activity of particular enzymes in complex biological samples .
| Parameter | Specification |
|---|---|
| Purity | ≥95% (typically determined by TLC or HPLC) |
| Form | Powder |
| Application | For research use only |
| Storage | Recommended at -20°C |
| Solubility | Water-soluble |
| Quantity | Approximate Price Range (EUR) |
|---|---|
| 500 μg | 178.00 - 331.00 |
| 1 mg | 282.00 - 371.00 |
| 2 mg | 537.00 - 595.00 |
| 5 mg | 1,186.00 |
| 10 mg | 2,057.00 |
These prices reflect the specialized nature of the compound and the complexity of its synthesis .
Research Findings and Mechanisms
Research utilizing 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has contributed to our understanding of enzyme mechanisms and substrate specificity in glycobiology.
Hydrolysis Mechanism
The mechanism of hydrolysis catalyzed by α-fucosidases typically involves:
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Binding of the substrate in the enzyme active site
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Nucleophilic attack on the anomeric carbon of the fucose unit
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Formation of a glycosyl-enzyme intermediate
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Hydrolysis of this intermediate by a water molecule
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Release of the products (free fucose and the remaining galactosyl-nitrophenol portion)
Studies have shown that specific amino acid residues in the enzyme active site, such as aspartic acid and glutamic acid, play crucial roles in this catalytic process, acting as acid/base catalysts or nucleophiles .
Transglycosylation Studies
Beyond simple hydrolysis, 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has been used to study transglycosylation reactions, where the glycosyl unit is transferred to an acceptor other than water. These studies have revealed that:
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The ratio of transglycosylation to hydrolysis (T/H) depends on specific residues in the enzyme active site
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Mutations in these residues can alter this ratio, potentially enhancing the synthesis of novel glycosides
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The properties of the deglycosylation transition state are key determinants for the T/H partition
Such findings have implications for the enzymatic synthesis of bioactive glycosides and the development of enzyme variants with enhanced synthetic capabilities.
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